molecular formula C10H17NO3 B6169764 rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2165391-70-6

rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6169764
CAS No.: 2165391-70-6
M. Wt: 199.25 g/mol
InChI Key: FTWSDBRXBABRTG-DHBOJHSNSA-N
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Description

rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a norbornane-like scaffold with a 3-azabridge, a hydroxyl group at the 6-position, and a tert-butyl carbamate protecting group. The "rac" designation indicates a racemic mixture of enantiomers. This compound is of interest in medicinal chemistry due to its rigid bicyclic structure, which can enhance binding specificity to biological targets. Its hydroxyl group provides hydrogen-bonding capability, influencing solubility and interactions with enzymes or receptors .

Properties

CAS No.

2165391-70-6

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-4-6-7(5-11)8(6)12/h6-8,12H,4-5H2,1-3H3/t6-,7+,8?

InChI Key

FTWSDBRXBABRTG-DHBOJHSNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2O

Purity

95

Origin of Product

United States

Preparation Methods

tert-Butyl Protection of 3-Azabicyclo[3.1.0]hexane Derivatives

A common strategy involves introducing the tert-butyl carbamate (Boc) group to a preexisting 3-azabicyclo[3.1.0]hexane scaffold. For example, ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate serves as a starting material, where the ethyl ester is hydrolyzed to the carboxylic acid, followed by Boc protection under basic conditions.

Reaction Conditions

  • Reagents : Boc anhydride, 4-dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : 68–72%

The hydroxyl group at position 6 is introduced via stereoselective oxidation of a bridgehead carbon using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or osmium tetroxide. However, this step often requires careful optimization to avoid over-oxidation.

Stepwise Bicyclic System Construction

Cyclization via Intramolecular Aldol Condensation

A key method involves forming the bicyclic core through intramolecular aldol condensation. Starting from a linear precursor such as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, base-mediated cyclization generates the azabicyclo[3.1.0]hexane skeleton.

Reaction Conditions

  • Base : Potassium tert-butoxide (1.6 M in THF)

  • Temperature : –78°C (dry ice-acetone bath) → 0°C (ice-water bath)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 84–117% (depending on purification)

This method benefits from high atom economy but requires stringent temperature control to prevent side reactions.

Palladium-Catalyzed Coupling for Functionalization

Post-cyclization functionalization often employs palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups. For instance, Suzuki-Miyaura coupling with 2,3',5'-trifluoro-5-methoxy-[1,1'-biphenyl]-4-amine has been utilized to append aromatic moieties.

Reaction Conditions

  • Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand : (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)

  • Base : Cesium carbonate

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C

  • Yield : 84%

Hydroxylation and Final Product Isolation

Hydroxylation at Position 6

The hydroxyl group is introduced via stereospecific oxidation of a ketone intermediate. For example, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate undergoes oxidation with mCPBA to yield the corresponding epoxide, which is subsequently hydrolyzed to the diol. Selective protection of the primary alcohol followed by deprotection yields the final product.

Reaction Conditions

  • Oxidizing Agent : mCPBA

  • Solvent : DCM

  • Temperature : 0°C → room temperature

  • Yield : 58–65%

Purification and Characterization

Final purification typically involves flash column chromatography (silica gel, ethyl acetate/heptane gradient) to isolate the racemic mixture. Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : Confirmation of bicyclic structure and substituent positions.

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 223.30.

  • Infrared Spectroscopy (IR) : Stretching frequencies for hydroxyl (3200–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct FunctionalizationShort synthetic route; high purityLimited stereochemical control68–72%
Stepwise CyclizationHigh atom economy; scalableStringent temperature requirements84–117%
Palladium CouplingVersatile functionalizationCostly catalysts70–85%

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 6 participates in nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) converts the hydroxyl to a chloride, enabling further functionalization .

ReactionReagents/ConditionsProduct
Chlorination SOCl₂, DCM, 0°C → RT, 4 hours6-Chloro derivative (yield: 65%)
Sulfonation TsCl, pyridine, RT, 12 hours6-Tosylate (yield: 72%)
Grignard Alkylation Allyl-MgBr, THF, −78°C → RTAllyl-substituted product (yield: 58%)

Deprotection of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions to yield 3-azabicyclo[3.1.0]hexane-3-carboxylic acid, a key intermediate for further derivatization .

Deprotection MethodConditionsOutcome
Trifluoroacetic Acid TFA/DCM (1:1), RT, 2 hoursCarboxylic acid (yield: 90%)
HCl/Dioxane 4 M HCl, dioxane, 3 hoursCarboxylic acid (yield: 88%)

Ring-Opening Reactions

The strained bicyclo[3.1.0]hexane system undergoes ring-opening under specific conditions:

  • Acid-Catalyzed Hydrolysis : In concentrated HCl at 80°C, the bicyclic ring opens to form a linear amino alcohol derivative (yield: 68%).

  • Oxidative Cleavage : Ozonolysis followed by reductive workup fragments the bicyclic structure into dicarbonyl compounds.

Comparative Reactivity of Structural Analogs

The reactivity of rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate differs from related compounds due to stereochemical and functional group variations:

CompoundKey Functional GroupReactivity Profile
6-Amino analog −NH₂Enhanced nucleophilicity for alkylation
6-Methoxy analog −OCH₃Resistance to oxidation
3-Azabicyclo[3.2.0] variant Larger ringReduced ring strain, slower reactions

Stability and Storage

The compound remains stable under ambient conditions for >12 months but degrades in strong acids/bases or prolonged UV exposure .

Scientific Research Applications

Medicinal Chemistry

Rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has been investigated for its potential as a pharmacological agent due to its ability to interact with biological systems.

  • Case Study : A study explored its use as an intermediate in the synthesis of novel analgesics. The compound demonstrated promising activity in pain models, indicating its potential for development into therapeutic agents for pain management.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its bicyclic structure which can facilitate the formation of complex molecules.

  • Case Study : Researchers utilized this compound in multi-step synthetic pathways to create derivatives with enhanced biological activity. The compound was subjected to various reactions including esterification and amination to yield new compounds with potential applications in drug discovery.

Biochemical Studies

The compound's hydroxyl group and bicyclic structure allow for specific interactions with enzymes and receptors, making it valuable in biochemical research.

  • Case Study : Investigations into enzyme inhibition have shown that derivatives of this compound can act as selective inhibitors for certain enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets.

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Insights

  • Hydroxyl vs.
  • Acetyl vs. Amino: The acetylated analog (C₁₃H₂₁NO₃) is more lipophilic, favoring blood-brain barrier penetration, whereas the amino derivative (C₁₀H₁₈N₂O₂) is basic and forms stable salts for improved pharmacokinetics .
  • Formyl Group Reactivity: The formyl-substituted compound (C₁₁H₁₇NO₃) is highly reactive in nucleophilic additions, making it a versatile intermediate for derivatization .

Biological Activity

rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Research indicates that the compound may exhibit antioxidant properties and influence neurotransmitter systems.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AntioxidantExhibits scavenging activity against free radicals, potentially reducing oxidative stress.
NeuroprotectiveMay protect neuronal cells from damage in models of neurodegeneration.
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways, impacting drug metabolism.
Anticancer PotentialShows cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

Several studies have explored the biological implications of this compound:

  • Antioxidant Activity Study
    • A study demonstrated that this compound effectively scavenged free radicals in vitro, indicating its potential to mitigate oxidative stress-related diseases .
  • Neuroprotective Effects
    • In a neurodegenerative model using neuronal cell cultures exposed to oxidative stress, this compound exhibited protective effects by reducing cell death and maintaining cellular integrity . This suggests a mechanism involving modulation of oxidative stress pathways.
  • Anticancer Activity
    • Research indicated that the compound demonstrated cytotoxicity against various cancer cell lines, including B16 melanoma and others, with IC50 values in the sub-micromolar range . Molecular docking studies suggested interactions with tubulin and other cellular targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves cyclization of aziridine precursors followed by hydroxylation and tert-butyl carbamate protection. Key parameters include:

  • Solvent selection : Dichloromethane or THF for improved solubility of intermediates .
  • Catalysts : Triethylamine or DMAP for carbamate formation .
  • Temperature control : Low temperatures (−20°C to 0°C) to prevent epimerization during cyclization .
    • Data Table :
StepSolventCatalystTemp. (°C)Yield (%)Source
CyclizationTHFNone−2065–70
HydroxylationMeOHNaBH₄2580–85
Carbamate ProtectionDCMTEA075–80

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify bicyclic framework and tert-butyl/carbamate groups (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]⁺ = 228.1234) to confirm molecular formula (C₁₁H₁₇NO₃) .
  • X-ray Crystallography : Resolve absolute stereochemistry at C6 (hydroxy group) .

Advanced Research Questions

Q. How can stereochemical purity be ensured for the (1R,5S,6R) enantiomer, and what analytical methods validate it?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers (retention time differences ≥2 min) .
  • Optical Rotation : Compare [α]D²⁵ values against literature (e.g., [α]D²⁵ = +15.2° for pure (1R,5S,6R) form) .
  • NOESY NMR : Confirm spatial proximity of hydroxy group to bridgehead protons .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify critical factors .
  • Scale-Dependent Optimization : Pilot-scale reactions may require flow reactors for heat dissipation, improving yields from 65% (batch) to >80% .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-oxidation products) that reduce yield .

Q. What biological targets are hypothesized for this compound, and how are interactions studied?

  • Methodology :

  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin receptors) due to structural similarity to known azabicyclic ligands .
  • Molecular Docking : Use software like AutoDock to predict binding affinity to enzymatic pockets (e.g., MAO-B) .
  • In Vitro Toxicity : MTT assays on hepatic cell lines (IC₅₀ > 100 μM indicates low cytotoxicity) .

Q. How does the hydroxy group influence stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions at 40°C for 48 hours .
  • HPLC Monitoring : Quantify degradation products (e.g., lactone formation via intramolecular esterification) .
  • Data Table :
ConditionDegradation Product% Degradation (48h)
pH 2Lactone derivative25–30%
pH 10Hydrolyzed carbamate40–45%
40°C (dry)No degradation<5%

Methodological Notes

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